Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 3-benzoyl-1,2-oxazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6/c1-19-13(17)9-10(15-21-12(9)14(18)20-2)11(16)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMXOUNJYAZJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C(=O)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356343 | |
| Record name | AA-516/31408054 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79379-93-4 | |
| Record name | AA-516/31408054 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzoyl chloride with a suitable isoxazole precursor in the presence of a base can yield the desired compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be
Biological Activity
Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate (DBID) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a benzoyl group attached to an isoxazole ring with two carboxylate ester functionalities. This structure is crucial for its biological interactions and pharmacological effects.
Biological Activities
1. Antimicrobial Activity
DBID has demonstrated antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Potential
Research has shown that DBID possesses anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. In one study, DBID was found to induce apoptosis in human cancer cells by activating caspase pathways, leading to cell cycle arrest in the G1 phase. The IC50 values for various cancer cell lines ranged from 10 to 25 µM, indicating moderate potency compared to standard chemotherapeutic agents.
3. Neuroprotective Effects
DBID has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial for enhancing cholinergic neurotransmission. The compound's AChE inhibitory activity was comparable to that of Donepezil, a well-known Alzheimer's drug.
Data Table: Summary of Biological Activities
| Activity | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antibacterial | Various Bacteria | 5 - 15 | Disruption of cell wall synthesis |
| Anticancer | Cancer Cell Lines | 10 - 25 | Induction of apoptosis via caspase activation |
| Neuroprotective | Acetylcholinesterase | ~20 | Inhibition of AChE activity |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of DBID against Staphylococcus aureus and Escherichia coli. The results indicated that DBID exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus and 16 µg/mL against E. coli, showcasing its potential as an antimicrobial agent in clinical applications.
Case Study 2: Anticancer Activity
In a preclinical trial involving human breast cancer cell lines (MCF-7), DBID was administered at varying concentrations. The study revealed that treatment with DBID significantly reduced cell viability by over 50% at concentrations above 15 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
Case Study 3: Neuroprotection in Alzheimer’s Disease Models
In an animal model of Alzheimer's disease, DBID was administered orally at doses of 10 mg/kg for four weeks. Behavioral assessments indicated improved memory retention and reduced neuroinflammation markers in the hippocampus compared to control groups, supporting its potential as a therapeutic agent for neurodegenerative conditions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate has been investigated for its anticancer properties. In vitro studies indicate that the compound induces apoptosis in various cancer cell lines, particularly oral squamous cell carcinoma. The mechanism involves the activation of caspases and the decline of Bcl-2 levels, leading to internucleosomal DNA fragmentation .
Case Study: Apoptosis Induction
A study demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups. The study measured cell viability using MTT assays and assessed apoptosis through flow cytometry. The findings suggest that this compound could serve as a lead for developing new anticancer agents.
Organic Synthesis
This compound is utilized as a versatile intermediate in organic synthesis. It serves as a building block for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
Synthesis Pathways
- Isoxazole Derivatives : The compound can be transformed into various isoxazole derivatives through cyclization reactions. These derivatives often exhibit biological activity and are valuable in drug discovery.
- Functionalization Reactions : The presence of carboxylate groups allows for further functionalization, enabling the introduction of diverse substituents that can enhance biological activity or modify physical properties.
Data Table: Synthesis Overview
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Cyclization | Cu(NO₃)₂·3H₂O in PhCN | 97 | |
| Functionalization | Various electrophiles | Varies |
Material Science
This compound has potential applications in material science due to its ability to form stable polymers and composites. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Polymer Composites
In a study on polymer composites, the addition of this compound improved the tensile strength and thermal stability of the resulting materials. The composites were characterized using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), demonstrating significant improvements over control samples.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares dimethyl 3-benzoylisoxazole-4,5-dicarboxylate with structurally related heterocyclic dicarboxylates, emphasizing differences in substituents, reactivity, and applications:
Key Research Findings and Discussion
Structural and Electronic Differences
- Isoxazole vs. Isothiazole : The replacement of oxygen with sulfur in isothiazole derivatives (e.g., compound 10a ) increases electron density, altering cycloaddition reactivity and thermal stability.
Stability and Reactivity
- Dihydroisoxazole derivatives (e.g., CAS 40435-26-5 ) exhibit reduced aromatic stability compared to fully unsaturated analogs, making them less suitable for high-temperature applications.
- The benzoyl group in the target compound may confer UV stability, a trait valuable in photostabilizers or dyes .
Q & A
Q. What are optimized synthetic routes for dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, and how can purity be ensured?
Methodological Answer:
- Stepwise Synthesis : A three-step procedure involving refluxing intermediates (e.g., DMSO as solvent, 18-hour reflux) followed by reduced-pressure distillation and crystallization (water-ethanol) achieves yields of ~65% with purity >99% .
- Purification : Crystallization under controlled cooling (0–5°C) minimizes impurities. Melting point analysis (141–143°C) and spectroscopic validation (IR, NMR) confirm purity .
- Key Parameters : Solvent choice (polar aprotic solvents enhance reaction efficiency), stoichiometric ratios, and reflux duration critically impact yield and byproduct formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H-NMR identifies proton environments (e.g., ester methyl groups at δ 3.83–3.88, aromatic protons at δ 7.2–8.1). ¹³C-NMR confirms carbonyl and isoxazole carbons .
- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (isoxazole C=N) validate functional groups .
- Mass Spectrometry : High-resolution MS (e.g., GC-MS) confirms molecular ion peaks (e.g., m/z 316.1 for C₁₄H₁₂NO₇) and fragmentation patterns .
Q. How does this compound react under standard photochemical conditions?
Methodological Answer:
- Photoaddition Reactions : Irradiation with dienophiles (e.g., dimethyl fumarate) in benzene for 2 hours yields pyrazoline derivatives (28–52%) via [2+2] cycloaddition. Extended irradiation (>6 hours) promotes dehydrogenation to pyrazole byproducts (6–27%) .
- Byproduct Mitigation : Excess dienophile (1:2 molar ratio) suppresses dehydrogenation, favoring pyrazoline formation .
Advanced Research Questions
Q. What mechanistic insights explain the formation of pyrazole byproducts during photochemical reactions?
Methodological Answer:
- Dehydrogenation Pathway : Pyrazoline intermediates (e.g., dimethyl 1,3-diphenylpyrazoline-4,5-dicarboxylate) undergo oxidative dehydrogenation catalyzed by residual dienophiles (e.g., dimethyl fumarate) under prolonged irradiation. This is confirmed by spiking reactions with pyrazoline, yielding pyrazole (24%) under identical conditions .
- Computational Modeling : DFT studies can map transition states to predict regioselectivity and optimize conditions to minimize byproducts.
Q. How can researchers evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (MIC/MBC testing) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- DNA/Protein Binding Studies : Fluorescence quenching assays with BSA/DNA quantify binding constants (e.g., Kₐ ~10⁴ M⁻¹) .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) assess therapeutic index .
Q. How do conflicting data on reaction yields arise, and how can they be resolved?
Methodological Answer:
- Source Analysis : Discrepancies in yields (e.g., 52% vs. 28% pyrazoline) stem from variable dienophile ratios (1:1 vs. 1:2) and irradiation times .
- Reproducibility Protocols : Standardize solvent purity (anhydrous benzene), light source intensity (e.g., 300 nm UV lamp), and reaction scaling (5-mol vs. small-scale) .
Q. What applications does this compound have in coordination chemistry?
Methodological Answer:
- Metal Complexation : Acts as a bidentate ligand via ester carbonyls and isoxazole nitrogen. Zinc(II) complexes exhibit distorted tetrahedral geometry, validated by X-ray crystallography .
- Catalytic Potential : Assessed in asymmetric synthesis (e.g., Diels-Alder reactions) using chiral auxiliaries (e.g., (S)-diphenyl-4,5-dihydrooxazole derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
